

Spectroscopic Identification of Tetrabutylammonium Iodide: A Comparative Guide

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Compound of Interest		
Compound Name:	N,N,N-Tributylbutan-1-aminium iodide (1/1)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of tetrabutylammonium iodide (TBAI), a widely used quaternary ammonium salt, with other common alternatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document serves as a practical reference for the unambiguous identification and differentiation of these compounds in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for tetrabutylammonium iodide and its common alternatives: tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and tetraethylammonium iodide (TEAI).

¹H NMR Spectral Data

The ¹H NMR spectra of these tetra-alkyl ammonium salts are characterized by signals corresponding to the protons of the alkyl chains. The chemical shifts are influenced by the proximity to the positively charged nitrogen atom and the nature of the halide counter-ion.



Compound	Methylene Protons α to N (ppm)	Methylene Protons β to N (ppm)	Methylene Protons y to N (ppm)	Methyl Protons (ppm)	Solvent
Tetrabutylam monium lodide (TBAI)	~3.25	~1.60	~1.40	~0.98	CDCl₃
Tetrabutylam monium Bromide (TBAB)	~3.40	~1.68	~1.45	~1.02	CDCl₃[1]
Tetrabutylam monium Chloride (TBAC)	~3.4-3.5	~1.6-1.7	~1.4-1.5	~1.0	CDCl₃
Tetraethylam monium Iodide (TEAI)	~3.27	-	-	~1.27	D2O[2]

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the quaternary ammonium salts. Similar to ¹H NMR, the chemical shifts are affected by the electronegativity of the nitrogen atom and the halide.



Compound	Methylene Carbon α to N (ppm)	Methylene Carbon β to N (ppm)	Methylene Carbon y to N (ppm)	Methyl Carbon (ppm)	Solvent
Tetrabutylam monium Iodide (TBAI)	~58.6	~24.0	~19.6	~13.6	CDCl₃
Tetrabutylam monium Bromide (TBAB)	~58.8	~24.1	~19.7	~13.7	CDCl₃
Tetrabutylam monium Chloride (TBAC)	~59.0	~24.2	~19.8	~13.8	CDCl₃
Tetraethylam monium lodide (TEAI)	~52.5	-	-	~7.5	D ₂ O

IR Spectral Data

Infrared spectroscopy is a valuable tool for identifying the functional groups and overall fingerprint of a molecule. For tetra-alkyl ammonium salts, the spectra are typically dominated by C-H stretching and bending vibrations.



Compound	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)	C-N Stretching (cm ⁻¹)
Tetrabutylammonium lodide (TBAI)	~2960, 2870	~1480, 1380	~900-1000
Tetrabutylammonium Bromide (TBAB)	~2960, 2870	~1485, 1380	~900-1000[3]
Tetrabutylammonium Chloride (TBAC)	~2960, 2870	~1480, 1380	~900-1000
Tetraethylammonium lodide (TEAI)	~2980, 2940	~1480, 1400	~900-1000[4]

Experimental Protocols

Accurate spectroscopic identification relies on proper sample preparation and data acquisition. Below are detailed methodologies for obtaining NMR and IR spectra of quaternary ammonium salts.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh 10-20 mg of the quaternary ammonium salt.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), Acetonitrile-d₃ (CD₃CN)) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
 - Temperature: 298 K (25 °C).



◦ ¹H NMR:

- Pulse Program: A standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.

13C NMR:

- Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy (FT-IR)

For solid samples like quaternary ammonium salts, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:



- Acquire a background spectrum of the clean, empty ATR crystal.
- Apply pressure to the sample using the pressure clamp to ensure good contact with the crystal.
- Acquire the sample spectrum.
- Typical Settings:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: The instrument software will automatically ratio the sample spectrum
 against the background to generate the final absorbance or transmittance spectrum. Clean
 the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

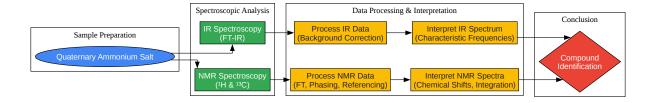
KBr Pellet Method:

- Sample Preparation:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum using the same settings as the ATR method.
- Data Processing: The data is processed in the same manner as the ATR method.



Visualized Workflows

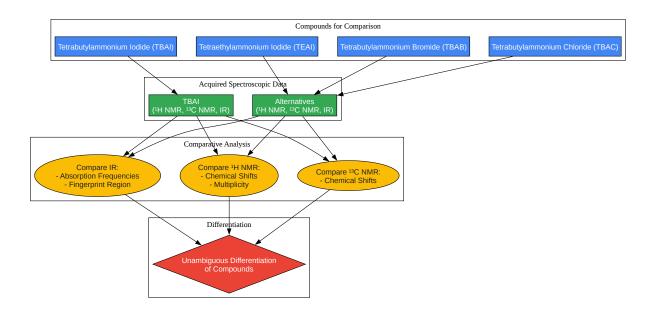
The following diagrams illustrate the logical steps involved in the spectroscopic identification and comparison of quaternary ammonium salts.



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Caption: Experimental workflow for spectroscopic identification.





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Caption: Logical relationship for comparative spectroscopic analysis.



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